3-phenyl-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride
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Overview
Description
3-phenyl-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride is a complex organic compound that features a unique combination of structural motifs. The compound includes a phenyl group, a tetrahydroisoquinoline moiety, and a thiazole ring, making it a molecule of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride typically involves multicomponent reactions. These reactions are advantageous due to their ability to generate molecular diversity and complexity with high atom economy and selectivity .
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Step 1: Synthesis of Tetrahydroisoquinoline Derivative
- The initial step involves the synthesis of the tetrahydroisoquinoline derivative. This can be achieved through the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst .
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Step 2: Formation of Thiazole Ring
- The next step involves the formation of the thiazole ring. This can be done by reacting a thioamide with an α-haloketone under basic conditions .
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Step 3: Coupling Reactions
- The final step involves coupling the tetrahydroisoquinoline derivative with the thiazole ring. This can be achieved through a nucleophilic substitution reaction, where the thiazole derivative reacts with the tetrahydroisoquinoline derivative in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety. Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide .
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Reduction
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Substitution
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide
Reduction: Sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized tetrahydroisoquinoline derivatives
Reduction: Reduced thiazole derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
3-phenyl-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-phenyl-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline Derivatives: These compounds share the tetrahydroisoquinoline moiety and exhibit similar biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring are known for their antimicrobial properties.
Uniqueness
3-phenyl-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride is unique due to its combination of structural motifs, which confer a broad range of biological activities and synthetic versatility .
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-3-phenylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS.ClH/c26-21(11-10-17-6-2-1-3-7-17)24-22-23-20(16-27-22)15-25-13-12-18-8-4-5-9-19(18)14-25;/h1-9,16H,10-15H2,(H,23,24,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHWQXXYUUINLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)CCC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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